molecular formula C20H28O4 B1631286 20-Deoxyingenol

20-Deoxyingenol

Cat. No.: B1631286
M. Wt: 332.4 g/mol
InChI Key: FOSYZKSOJUQLTD-NHPMXQBPSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

20-Deoxyingenol interacts with various biomolecules, including enzymes and proteins, to exert its effects. It promotes autophagy and lysosomal biogenesis by promoting the nuclear translocation of transcription factor EB (TFEB) in vitro . This interaction with TFEB is crucial for the role of this compound in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to improve the apoptosis of neural cells after TBHP stimulation and functional recovery after spinal cord injury . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TFEB. It promotes the nuclear translocation of TFEB, which in turn promotes autophagy and lysosomal biogenesis . This mechanism allows this compound to exert its effects at the molecular level, including enzyme activation and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 20-Deoxyingenol involves the extraction from the roots of Euphorbia kansui. The process includes several steps to ensure high purity and yield. The method can significantly improve the separation efficiency and yield, achieving over 100 mg/kg . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and specific temperature and pressure settings to optimize the extraction process .

Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of advanced separation techniques to ensure high yield and purity. The compound is then purified and tested for its biological activity before being used in various applications .

Chemical Reactions Analysis

Types of Reactions: 20-Deoxyingenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions: The common reagents used in these reactions include tert-butyl hydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound .

Comparison with Similar Compounds

    Ingenol: Another diterpene compound with similar biological activities.

    Phorbol: A diterpene that also promotes autophagy and has similar therapeutic potential.

    Prostratin: A diterpene with anti-HIV activity and similar mechanisms of action.

Uniqueness of 20-Deoxyingenol: this compound is unique due to its specific ability to promote the nuclear translocation of TFEB, leading to enhanced autophagy and lysosomal biogenesis . This makes it a valuable compound for studying cellular processes and developing new therapeutic agents.

Properties

IUPAC Name

(1S,4S,5S,6R,9S,10R,12R,14R)-4,5,6-trihydroxy-3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-9-6-12-14-13(18(14,4)5)7-11(3)19(17(12)23)8-10(2)16(22)20(19,24)15(9)21/h6,8,11-16,21-22,24H,7H2,1-5H3/t11-,12+,13-,14+,15-,16+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSYZKSOJUQLTD-NHPMXQBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C2(C)C)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]2[C@@H](C2(C)C)[C@@H]3C=C([C@H]([C@]4([C@@]1(C3=O)C=C([C@@H]4O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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